4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole
Overview
Description
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with chloromethyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thioamide in the presence of a base to form the thiazole ring. The chloromethyl group can be introduced via chloromethylation using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substituted Thiazoles: Resulting from nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions applied.
Scientific Research Applications
Chemistry
In chemistry, 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or dyes. Its unique structure allows for the creation of materials with desirable chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl and chlorophenyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1,3-thiazole: Lacks the chloromethyl group, which may affect its reactivity and biological activity.
4-Methyl-2-(2-chlorophenyl)-1,3-thiazole: Has a methyl group instead of a chloromethyl group, leading to different chemical properties.
2-(2-Chlorophenyl)-4-phenyl-1,3-thiazole: Contains a phenyl group instead of a chloromethyl group, which can influence its interactions and applications.
Uniqueness
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole is unique due to the presence of both chloromethyl and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern can enhance its utility in various synthetic and application contexts.
Properties
IUPAC Name |
4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORQUIQQZNHWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366296 | |
Record name | 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588676-51-1 | |
Record name | 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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